4-(3-{[N'-(3-chloro-4-methylphenyl)-N-methylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(3-CHLORO-4-METHYLPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, a benzoic acid moiety, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(3-CHLORO-4-METHYLPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Chloromethylphenyl Group: This step involves the reaction of the pyrrolidinyl intermediate with 3-chloro-4-methylphenyl isocyanate.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(3-CHLORO-4-METHYLPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloromethylphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-{[(3-CHLORO-4-METHYLPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-{[(3-CHLORO-4-METHYLPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenyl isocyanate
- 4-Chloro-3-methylphenol
- Methyl 4-(3-{[(3-chloro-4-methylphenyl)iminomethyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoate
Uniqueness
4-(3-{[(3-CHLORO-4-METHYLPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClN3O4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[3-[N-(3-chloro-4-methylphenyl)-N'-methylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H18ClN3O4S/c1-11-3-6-13(9-15(11)21)23-20(22-2)29-16-10-17(25)24(18(16)26)14-7-4-12(5-8-14)19(27)28/h3-9,16H,10H2,1-2H3,(H,22,23)(H,27,28) |
InChI Key |
MCXNRHZZGYJCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.